(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-15-5-4-12-26(14-15)33(29,30)18-9-6-16(7-10-18)21(27)24-23-25(2)19-11-8-17(22(28)31-3)13-20(19)32-23/h6-11,13,15H,4-5,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYKDZZTPGGDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- A benzo[d]thiazole core, which is known for various biological activities.
- A piperidine moiety that may influence its interaction with biological targets.
- An imino group that could participate in hydrogen bonding interactions.
Research indicates that compounds with similar structural motifs often exhibit activities such as:
- Acetylcholinesterase (AChE) inhibition : This is critical in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
- Antioxidant properties : Compounds containing thiazole rings have shown potential in scavenging free radicals and reducing oxidative stress .
In Vitro Studies
- AChE Inhibition :
- Tyrosinase Inhibition :
Case Studies
- Alzheimer's Disease Model :
- Melanin Production :
Research Findings Summary
Comparison with Similar Compounds
Methyl 3-Ethyl-2-(4-(Piperidin-1-ylsulfonyl)benzoyl)imino-1,3-benzothiazole-6-carboxylate (CAS 850909-29-4)
Key Differences :
(E)-Methyl 3-Allyl-2-((1-(Thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Key Differences :
- Position 3 : Allyl group (introducing π-electrons and steric bulk).
- Sulfonyl Group : Thiophen-2-ylsulfonyl replaces benzoyl-linked sulfonamide.
Implications : - Enhanced electronic effects from the thiophene ring may alter binding to sulfur-rich enzymatic targets.
Physicochemical Properties
Key Observations :
- The thiophene analog’s higher molecular weight and XLogP3 suggest greater lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Increased rotatable bonds in the allyl-substituted compound correlate with higher conformational flexibility.
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s imino and sulfonyl groups likely participate in N–H···O/S hydrogen bonds, akin to patterns observed in triazole-thione derivatives (). These interactions stabilize crystal packing and influence solubility .
- Compared to the unsubstituted piperidine analogue (CAS 850909-29-4), the 3-methylpiperidine group may disrupt hydrogen-bonding networks, reducing crystallinity and enhancing amorphous solubility .
Future Studies
- Synthetic Optimization : Explore substituent effects (e.g., 3-methyl vs. 3-ethyl) on bioactivity using high-throughput screening.
- Crystallography : Resolve the crystal structure to elucidate hydrogen-bonding motifs and polymorphism risks .
- Biological Profiling : Test the compound against kinase targets or microbial pathogens, leveraging its benzothiazole-sulfonamide architecture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
